N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide
Description
N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide is a pincer-type compound. It features a tricationic pro-ligand with two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group. The compound’s crystal structure reveals three triflate anions (CF₃SO₃⁻) in the asymmetric unit, with two of the triflate ligands connected to the pincer cation via strong N–H⋯O hydrogen bonds .
Properties
Molecular Formula |
C14H10N4OS |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10N4OS/c19-13(11-3-1-2-6-16-11)18-14-17-12(9-20-14)10-4-7-15-8-5-10/h1-9H,(H,17,18,19) |
InChI Key |
FYDBBZBCFVWXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthetic route for N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide is not explicitly mentioned in the literature. it likely involves the condensation of appropriate precursors under specific reaction conditions. Further research is needed to uncover the exact synthetic pathway.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain speculative due to limited available data. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
While information on specific applications is scarce, pincer-type ligands like N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide have potential in anion recognition and supramolecular chemistry. They may also find use in catalysis, molecular switches, and metal extraction .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further studies are necessary to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are challenging due to the limited literature on N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide. Identifying related compounds and highlighting its uniqueness would require additional research.
Biological Activity
N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide is a complex organic compound that combines pyridine and thiazole moieties, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C14H10N4OS
- Molecular Weight : 282.32 g/mol
The compound's structure includes a thiazole ring, which is associated with various biological activities, making it a candidate for further pharmacological studies.
Pharmacological Properties
Research indicates that compounds containing thiazole and pyridine rings exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some studies suggest that pyridine-thiazole hybrids can inhibit the proliferation of cancer cells.
- Anti-inflammatory Effects : Certain derivatives demonstrate potential in reducing inflammation markers in vitro.
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways.
- Receptor Modulation : It could modulate the activity of various receptors, influencing cellular responses.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and its derivatives:
-
Anticancer Studies : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
Cell Line IC50 (µM) Mechanism Patu8988 10.5 Apoptosis induction SGC7901 8.7 Cell cycle arrest SMMC7721 12.3 Caspase activation -
Antimicrobial Activity : Another investigation assessed its efficacy against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies include:
- Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time.
- Solvent-Free Conditions : These methods aim to minimize environmental impact while maximizing efficiency.
Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or pyridine components can significantly influence potency and selectivity against various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
